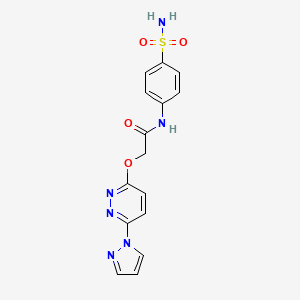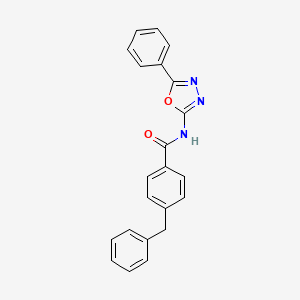
N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide” is a compound that contains a thiazole ring . Thiazoles are a class of heterocyclic compounds that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
Research into the metabolism of chloroacetamide herbicides, such as acetochlor and butachlor, provides insights into the biochemical interactions and toxicological pathways of similar chemical compounds in biological systems. These studies help understand how variations in chemical structure can influence metabolic processes, potentially offering a framework for assessing the behavior of related compounds like N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide in living organisms. The comparative metabolism study in human and rat liver microsomes underscores the significance of species-specific responses to chemical exposure, which could be relevant for evaluating the safety and environmental impact of new chemicals (Coleman et al., 2000).
Synthesis and Antimicrobial Activity of Ureidocephalosporins
The synthesis and evaluation of antimicrobial activities of ureidocephalosporins highlight the potential for chemical compounds with ureido and acetamido functionalities to serve as effective antibacterial and antifungal agents. This research indicates the broader applicability of incorporating specific functional groups into chemical structures to target microbial pathogens, suggesting that similar strategies could be explored for this compound, particularly if antimicrobial properties are of interest (Maier et al., 1986).
Antioxidant and Anti-inflammatory Properties of Thiazole Derivatives
The investigation into N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives for their biological activities, including antioxidant and anti-inflammatory properties, demonstrates the utility of thiazole and acetamide moieties in medicinal chemistry. The significant activity for urease inhibition observed in these compounds points to the potential for designing molecules with specific therapeutic targets by manipulating the chemical structure. This could inspire further research into the therapeutic applications of this compound, especially in areas where inflammation and oxidative stress are key pathological factors (Gull et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While thiazole derivatives have been used in various drugs, they should be handled with care and used responsibly . The specific safety and hazard information for “N-butyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide” is not provided in the retrieved sources.
Eigenschaften
IUPAC Name |
N-butyl-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-4-9-18-15(22)10-12-11-25-17(19-12)21-16(23)20-13-7-5-6-8-14(13)24-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVMOOUWILGTBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
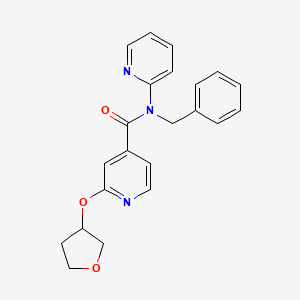


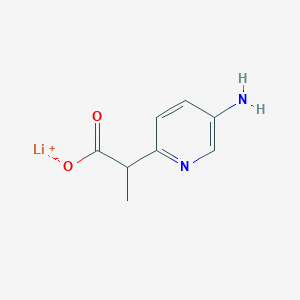
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-methoxyquinoxaline](/img/structure/B2398444.png)
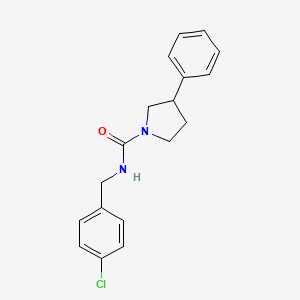

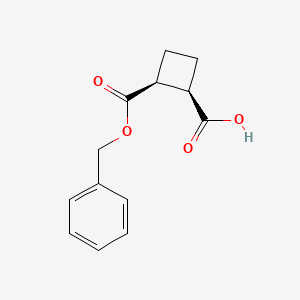
![1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2398451.png)

![2-[(1-Methylpyrazol-3-yl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398456.png)
